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Compound of Interest

Compound Name: N-Demethyl-N-formylolanzapine

CAS No.: 639460-79-0

Cat. No.: B1530974

Get Quote

For researchers, scientists, and professionals in drug development, the integrity of analytical

results is paramount. This guide provides an in-depth comparison of reference standards for

olanzapine impurities, offering insights into their selection and application. The accuracy of

these standards is fundamental to ensuring the quality, safety, and efficacy of the final drug

product.[1][2]

The Critical Role of Impurity Reference Standards
Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar

disorder.[3][4] During its synthesis and storage, various related substances or impurities can

form.[5] Regulatory bodies like the FDA and EMA mandate strict control over these impurities.

[2] Reference standards are highly characterized materials used as a benchmark for identifying

and quantifying these impurities, ensuring that they do not exceed established safety

thresholds.[1][6]

Pharmacopeial Landscape: USP vs. EP
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are the

primary sources for official reference standards for olanzapine and its impurities.[7][8] While
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both aim to ensure drug quality, there can be subtle but important differences in their specified

impurities and analytical procedures.

Key Olanzapine Impurities
Several process-related and degradation impurities of olanzapine have been identified and

characterized.[5][9][10][11] The major pharmacopeias list specific impurities that must be

controlled. These include, but are not limited to:

Olanzapine Related Compound A (USP): 5-Methyl-2-((2-nitrophenyl)amino)-3-

thiophenecarbonitrile.[12][13]

Olanzapine Related Compound B (USP) / Olanzapine Impurity B (EP): 2-Methyl-10H-thieno-

[2,3-b][1][9]benzodiazepin-4[5H]-one.[6][14][15]

Olanzapine Related Compound C (USP): A chlorinated derivative of olanzapine.[16][17]

Olanzapine Impurity A (EP): 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.[8]

Olanzapine Impurity D (EP) / Olanzapine N-Oxide: The N-oxide derivative of olanzapine.[15]

Comparative Analysis of Pharmacopeial Standards
The selection of a reference standard is often dictated by the intended market of the final drug

product. Below is a comparative summary of olanzapine impurities as specified by the USP and

EP.
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Feature
United States
Pharmacopeia (USP)

European Pharmacopoeia
(EP)

Key Specified Impurities

Olanzapine Related

Compound A, B, C, and

others.[6][12][14][16][17]

Olanzapine Impurity A, B, D,

and others.[8][15]

Analytical Method

Primarily Reverse-Phase High-

Performance Liquid

Chromatography (RP-HPLC).

[9][12][13]

Primarily Reverse-Phase High-

Performance Liquid

Chromatography (RP-HPLC).

Acceptance Criteria

Specific limits are set for

known and unknown

impurities. For example, the

limit for a new impurity,

chloromethyl olanzapinium

chloride, was set at NMT

0.15%.[16] The limit for

Olanzapine Related

Compound B in tablets was

widened to NMT 0.50%.

Specific limits are set for

known and unknown

impurities, which may differ

slightly from USP.

Reference Standard

Availability

USP provides primary

reference standards for

olanzapine and its related

compounds.

EP provides primary reference

standards for olanzapine and

its impurities.[7][8]

Experimental Protocol: A Validated RP-HPLC
Method for Impurity Profiling
The following protocol is a representative example of a stability-indicating RP-HPLC method for

the determination of olanzapine and its related impurities.[5][18] The choice of column, mobile

phase, and gradient is critical for achieving optimal separation.[5]

Chromatographic Conditions
Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent L7 packing.[5][13]
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Mobile Phase:

Mobile Phase A: Buffer solution (e.g., 0.2 M ammonium acetate adjusted to pH 4.5 with

acetic acid).[9]

Mobile Phase B: Acetonitrile.[9]

Gradient Elution: A time-programmed gradient is employed to ensure the separation of all

impurities from the main olanzapine peak.

Flow Rate: 1.0 mL/min.[9]

Column Temperature: 35°C.[13]

Detection Wavelength: 254 nm or 220 nm.[9][13]

Injection Volume: 20 µL.[13]

System Suitability
Before sample analysis, a system suitability solution containing olanzapine and key impurities

is injected. This is a self-validating step to ensure the chromatographic system is performing

adequately.[19]

Resolution: The resolution between critical peak pairs (e.g., Olanzapine Related Compound

A and Olanzapine) should be not less than 3.0.[13]

Tailing Factor: The tailing factor for the olanzapine peak should be not more than 1.5.[13]

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution

should be not more than 2.0%.

Sample Preparation
Accurately weigh and dissolve the olanzapine bulk drug or tablet powder in a suitable diluent

(e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.4 mg/mL.

[13]
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Visualizing the Workflow
Experimental Workflow for Olanzapine Impurity Analysis
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Preparation

HPLC Analysis

Data Processing

Prepare Standard & SST Solutions

System Suitability Test (SST)

Prepare Sample Solution

Inject & Analyze Samples

If SST Passes

Peak Integration & Identification

Quantify Impurities

Generate Report
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Start: Need Olanzapine Impurity Standard

What is the target regulatory market?

USA Europe Other

Select USP Reference Standard Select EP Reference Standard Check for cross-validation with USP/EP standards

What is the application?

Qualitative (Identification) Quantitative (Assay/Purity)

Use qualitative reference material Use highly pure, fully characterized primary standard

Final Standard Selected

Click to download full resolution via product page

Caption: Decision tree for selecting an appropriate reference standard.
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The selection and use of appropriate reference standards for olanzapine impurities are non-

negotiable for ensuring the quality and safety of the final pharmaceutical product. While both

USP and EP provide high-quality primary standards, a thorough understanding of the specific

impurities listed in each pharmacopeia and the analytical methods prescribed is essential for

regulatory compliance. By following a validated analytical procedure and a logical standard

selection process, researchers and drug developers can confidently assess the impurity profile

of olanzapine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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